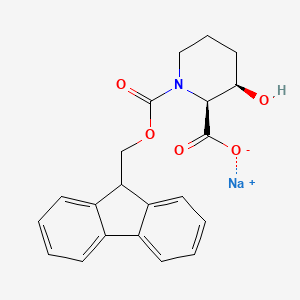
6-ethoxy-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethoxy-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one, also known as EMBTQ, is a synthetic compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. EMBTQ belongs to the class of quinoline derivatives and has been shown to have promising applications in research related to neuroscience and cancer.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A study by Ramachandran et al. (2012) detailed the synthesis of mixed ligand palladium(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazones. These complexes were characterized by analytical and spectral techniques, revealing their coordination behavior and molecular structure through X-ray diffraction studies. Their interaction with calf thymus DNA and bovine serum albumin suggested potential biological applications, including antioxidant activity and cytotoxicity against human lung cancer cell lines (Ramachandran et al., 2012).
Antioxidant Applications
Blaszczyk et al. (2013) presented Ethoxyquin (EQ), a closely related compound, for its antioxidant properties used in animal feed to protect against lipid peroxidation. Despite its restricted use in human food, its presence in animal-derived food products necessitates understanding its safety and biological impact. This study highlighted the need for ongoing research into the safety and metabolic effects of such compounds (Blaszczyk et al., 2013).
Biological Interactions and Effects
Reyes et al. (1995) investigated the inhibitory effect of Ethoxyquin on electron transport in mitochondrial respiratory chains, demonstrating its potential to interfere with cellular metabolic pathways. Such findings are crucial for understanding the broader implications of using similar compounds in various applications, including their potential effects on human health (Reyes et al., 1995).
Enzymatic Synthesis and Drug Intermediates
Wu et al. (2020) reported on the asymmetric synthesis of a key dextromethorphan intermediate using a newly discovered cyclohexylamine oxidase. This research underscores the synthetic utility of quinoline derivatives in pharmaceutical production, showcasing their role in creating medically relevant molecules (Wu et al., 2020).
Metabolic Studies and Drug Development
Investigations into the metabolism of potential pharmaceuticals are crucial for drug development. For instance, the metabolism of an 8-aminoquinoline antileishmanial drug in rat liver microsomes was studied to understand its metabolic pathways, highlighting the importance of metabolic studies in the development of new drugs (Theoharides et al., 1985).
Propiedades
IUPAC Name |
6-ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-4-32-21-10-13-24-23(15-21)26(28)25(33(29,30)22-11-8-18(2)9-12-22)17-27(24)16-19-6-5-7-20(14-19)31-3/h5-15,17H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKYDDVMOARGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2747817.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2747818.png)
![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2747819.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2747822.png)
![N-(2-methyl-4-morpholin-4-ylphenyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2747823.png)

![5-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2747825.png)
![4-{[4-(4-Chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridylthio]methyl}benzoic acid](/img/structure/B2747827.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide](/img/structure/B2747829.png)
![2-(N-methylmethanesulfonamido)-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2747833.png)
![2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride](/img/structure/B2747836.png)
